3-Hydroxy-OPC6-CoA, also known as 3-hydroxy-6-oxo-hexanoyl-CoA, is an important biochemical compound involved in various metabolic pathways. It is derived from the condensation of acyl-CoA and isoprenoid precursors, playing a crucial role in the biosynthesis of complex lipids and secondary metabolites. This compound is particularly significant in the context of microbial metabolism and has been implicated in various physiological processes.
3-Hydroxy-OPC6-CoA can be sourced from microbial fermentation processes where specific strains of bacteria or fungi are utilized to produce this compound. It is also produced during the metabolic breakdown of fatty acids and other lipid compounds within living organisms.
3-Hydroxy-OPC6-CoA belongs to the class of coenzyme A derivatives, which are essential for various metabolic reactions, particularly in fatty acid metabolism and the synthesis of secondary metabolites. It is classified under the broader category of acyl-CoA compounds.
The synthesis of 3-Hydroxy-OPC6-CoA can be achieved through several methods, including enzymatic synthesis and chemical synthesis.
The technical aspects of synthesizing 3-Hydroxy-OPC6-CoA often involve:
The molecular structure of 3-Hydroxy-OPC6-CoA consists of a coenzyme A moiety linked to a hydroxylated hexanoyl group. The key features include:
The molecular formula for 3-Hydroxy-OPC6-CoA is C₁₄H₂₅N₇O₁₀P₃S, with a molar mass of approximately 408.52 g/mol. Its structural representation highlights the functional groups that contribute to its biochemical reactivity.
3-Hydroxy-OPC6-CoA participates in several biochemical reactions:
The kinetics and mechanisms of these reactions are often studied using spectrophotometric assays that measure changes in absorbance related to substrate conversion .
The mechanism by which 3-Hydroxy-OPC6-CoA exerts its effects typically involves:
Relevant data on its stability and reactivity are essential for understanding its behavior in biological systems.
3-Hydroxy-OPC6-CoA has several applications in scientific research:
The enzymatic machinery for 3-hydroxyacyl-CoA metabolism, including pathways involving 3-Hydroxy-OPC6-CoA, demonstrates deep evolutionary conservation with lineage-specific adaptations. Class I/II HMG-CoA reductases (HMGRs) exemplify this divergence: Eukaryotes and certain archaea utilize membrane-anchored Class I enzymes, while eubacteria employ soluble Class II forms [1] [8]. Phylogenetic analysis of >150 HMGR sequences reveals that plant genomes underwent repeated gene duplications, leading to species-specific expansions (e.g., Arabidopsis thaliana possesses 2 HMGR genes, Glycine max has 4) [6]. This expansion correlates with specialized roles in terpenoid biosynthesis for defense and development. In contrast, archaeal 3-hydroxypropionyl-CoA dehydratases in Crenarchaeota and Thaumarchaeota arose via convergent evolution from bacterial enoyl-CoA hydratases, despite independent origins [2]. Such evolutionary trajectories highlight selective pressures shaping substrate specificity for compounds like 3-Hydroxy-OPC6-CoA.
Table 1: Evolutionary Distribution of Key Enzymes in 3-Hydroxyacyl-CoA Metabolism
Enzyme Class | Domain | Representative Organisms | Gene Copy Number |
---|---|---|---|
Class I HMGR | Eukaryotes | Homo sapiens, Arabidopsis thaliana | 1 (animals), 2–4 (plants) |
Class II HMGR | Eubacteria | Pseudomonas mevalonii, Streptococcus spp. | 1 |
Soluble HMGR | Archaea | Sulfolobus solfataricus, Halobacterium | 1 |
3-HPCD/CCH† | Archaea | Metallosphaera sedula, Nitrosopumilus maritimus | 1 (promiscuous) |
†3-Hydroxypropionyl-CoA dehydratase/Crotonyl-CoA hydratase [2]* |
Stereocontrol in 3-hydroxyacyl-CoA biosynthesis is governed by active-site architecture and conserved catalytic residues. Human HMG-CoA reductase achieves four-electron reduction of HMG-CoA to (R)-mevalonate via sequential hydride transfers from NADPH and proton donations [8]. High-resolution structures (e.g., PDB: 1dqa) reveal that Glu559 and His866 act as acid/base catalysts, while Lys691 stabilizes transition states through electrostatic interactions [5] [8]. The reaction proceeds through a mevaldyl-CoA intermediate, where stereospecific hydride attack ensures exclusive R-configuration at C3 [8]. Similarly, HMG-CoA synthase (preceding reductase in the pathway) forms C–C bonds via covalent catalysis: Acetyl-CoA acetylates Cys111, forming an enolate that attacks acetoacetyl-CoA, producing (S)-HMG-CoA [5]. For 3-Hydroxy-OPC6-CoA—a structural analog—similar stereochemical constraints likely apply, with bacterial dehydratases like Msed_2001 exhibiting dual-specificity for both 3-hydroxypropionyl-CoA and crotonyl-CoA hydration, suggesting inherent active-site flexibility [2].
CoA-thioester reactivity is central to 3-Hydroxy-OPC6-CoA’s function, but acyltransferase mechanisms differ across domains:
Table 2: Acyl Transferase Characteristics in 3-Hydroxyacyl-CoA Metabolism
System | Enzyme Example | Substrate Specificity | Key Structural Features |
---|---|---|---|
Prokaryotic | Msed_2001 (Crenarchaeota) | Broad (3HP-CoA*/crotonyl-CoA) | Homodimeric, Rossmann fold, catalytic Glu/Cys |
Eukaryotic | Human HMGR | Narrow (HMG-CoA) | Tetrameric, N-terminal membrane anchor, catalytic domain dimer |
Plant | AtHMGR1 (Arabidopsis) | Medium (HMG-CoA derivatives) | Lacks transmembrane domain in some isoforms |
3HP-CoA: 3-Hydroxypropionyl-CoA [2] [6]* |
Cofactor specificity governs the thermodynamics of 3-Hydroxy-OPC6-CoA reactions. NADPH dominates reductive biosynthesis, exemplified by HMG-CoA reductase’s absolute dependence on NADPH (Km ≈ 10 μM) [8]. NADPH supply is regulated via:
In 3-Hydroxy-OPC6-CoA pathways, NADPH consumption must align with cofactor regeneration. Archaeal autotrophs like N. maritimus optimize this via the HP/HB cycle, yielding 3 NADPH per turn [2]. Conversely, bacteria leverage NADH for β-oxidation of fatty acid-derived hydroxyacyl-CoAs [4]. The redox ratio (NADPH/NADP⁺) further modulates enzyme kinetics: NADPH allosterically inhibits human HMGR, while low ratios activate oxidative pathways [4] [8].
Table 3: Cofactor Utilization in Hydroxyacyl-CoA Metabolic Enzymes
Reaction Type | Example Enzyme | Cofactor | Cellular Role | Regulatory Mechanism |
---|---|---|---|---|
Reductive carboxylation | HMG-CoA reductase | NADPH | Isoprenoid biosynthesis | Feedback inhibition by NADPH |
Dehydration | Msed_2001 | None | HP/HB cycle | Substrate availability |
β-Oxidation | 3-Hydroxyacyl-CoA dehydrogenase | NAD⁺ | Fatty acid catabolism | NADH competitive inhibition |
Antioxidant regeneration | Glutathione reductase | NADPH | ROS scavenging | Transcriptional upregulation |
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